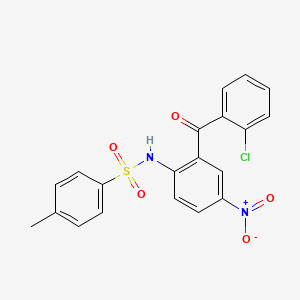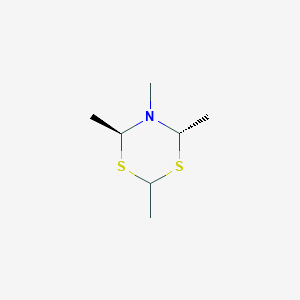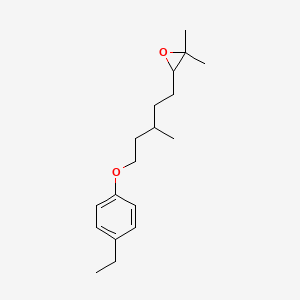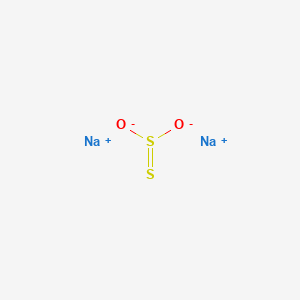
Sodium thiosulfite anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium thiosulfite anhydrous is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically found as a white crystalline solid that is highly soluble in water. This compound is known for its reducing properties and is widely used in various industrial and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium thiosulfite anhydrous can be synthesized through several methods. One common method involves the reaction of sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution at elevated temperatures:
Na₂SO₃ + S → Na₂S₂O₃
Another method involves the reaction of sodium hydroxide with sulfur dioxide and sulfur:
2NaOH + SO₂ + S → Na₂S₂O₃ + H₂O
Industrial Production Methods
In industrial settings, sodium thiosulfite is often produced by reacting sodium sulfide with sulfur dioxide. This process is carried out in large reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium thiosulfite anhydrous undergoes various types of chemical reactions, including:
- Sodium thiosulfite can be oxidized to sodium sulfate.
Oxidation: 4Na₂S₂O₃ + O₂ → 2Na₂S₄O₆ + 2Na₂SO₄
It acts as a reducing agent in reactions with halogens.Reduction: Na₂S₂O₃ + I₂ → Na₂SO₄ + 2NaI
Sodium thiosulfite reacts with alkyl halides to form S-alkyl thiosulfates (Bunte salts).Substitution: Na₂S₂O₃ + RX → Na₂S₂O₃R + NaX
Common Reagents and Conditions
Common reagents used in reactions with sodium thiosulfite include halogens (e.g., iodine, bromine), acids (e.g., hydrochloric acid), and alkyl halides. These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from reactions involving sodium thiosulfite include sodium sulfate, sodium halides, and S-alkyl thiosulfates. These products have various applications in different industries .
Aplicaciones Científicas De Investigación
Sodium thiosulfite anhydrous has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium thiosulfite involves its role as a sulfur donor. In the treatment of cyanide poisoning, sodium thiosulfite reacts with cyanide to form the less toxic thiocyanate, which is then excreted from the body:
Na₂S₂O₃ + CN⁻ → NaSCN + Na₂SO₃
In the context of reducing ototoxicity from cisplatin, sodium thiosulfite acts by neutralizing reactive oxygen species and protecting the inner ear cells from damage .
Comparación Con Compuestos Similares
Sodium thiosulfite is often compared with other thiosulfates, such as potassium thiosulfate and lithium thiosulfate. While all these compounds share similar chemical properties, sodium thiosulfite is unique in its widespread use and availability. It is preferred in many applications due to its lower cost and higher solubility in water .
List of Similar Compounds
- Potassium thiosulfate (K₂S₂O₃)
- Lithium thiosulfate (Li₂S₂O₃)
- Thiosulfuric acid (H₂S₂O₃)
Sodium thiosulfite stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both industrial and medical fields .
Propiedades
Número CAS |
133413-26-0 |
|---|---|
Fórmula molecular |
Na2O2S2 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
disodium;dioxido(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clave InChI |
LNGNZSMIUVQZOX-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=S)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


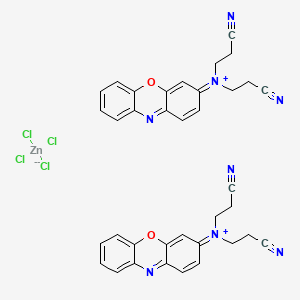


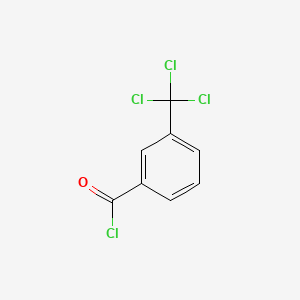

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)




